Sodium heparin

Description

Properties

Molecular Formula |

C26H41NO34S4 |

|---|---|

Molecular Weight |

1039.9 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |

InChI Key |

ZFGMDIBRIDKWMY-PASTXAENSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

Synonyms |

alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Sodium Heparin's Anticoagulant Activity via Antithrombin III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of action of sodium heparin as an anticoagulant, with a specific focus on its critical interaction with antithrombin III (ATIII). The document provides a detailed overview of the binding kinetics, conformational changes, and the formation of the ternary complex essential for its therapeutic effect. Quantitative data from key studies are summarized, and detailed experimental protocols for investigating this interaction are provided.

Core Mechanism of Action

This compound is a highly sulfated glycosaminoglycan that functions as an indirect anticoagulant. Its primary mechanism of action is the potentiation of antithrombin III, a natural inhibitor of several coagulation serine proteases.[1] In the absence of heparin, ATIII inactivates these proteases, primarily thrombin (Factor IIa) and Factor Xa, at a relatively slow rate.[2] Heparin acts as a catalyst, dramatically accelerating this inhibitory activity by up to 4000-fold for thrombin.[2]

The interaction is initiated by the binding of heparin to ATIII. This binding is mediated by a specific pentasaccharide sequence within the heparin polymer that has a high affinity for a specific binding site on the ATIII molecule.[3] This interaction induces a critical conformational change in ATIII.[4] This allosteric activation exposes the reactive site loop of ATIII, making it more accessible to its target proteases.[2]

The subsequent inhibition of coagulation factors occurs through two distinct, yet related, mechanisms:

-

Allosteric Activation for Factor Xa Inhibition: The conformational change in ATIII induced by the binding of the pentasaccharide sequence is sufficient to accelerate the inhibition of Factor Xa. This mechanism does not require the heparin molecule to simultaneously bind to both ATIII and Factor Xa.

-

Bridging Mechanism for Thrombin Inhibition: For the rapid inhibition of thrombin, a longer heparin chain is required. The heparin molecule acts as a template or a "bridge," binding to both ATIII and thrombin simultaneously. This forms a ternary complex that optimally orients the two proteins for rapid inactivation of thrombin by ATIII.

Following the inactivation of the protease, the heparin molecule is released from the ATIII-protease complex and can be reused, highlighting its catalytic role.

Quantitative Data: Binding and Kinetic Parameters

The interaction between heparin and antithrombin III has been extensively studied to quantify its binding affinity and kinetics. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Interacting Molecules | Experimental Conditions | Reference(s) |

| Dissociation Constant (Kd) | 7.2 ± 1.9 x 10⁻⁸ M | High-affinity Heparin and ATIII | Stopped-flow fluorimetry, µ 0.15, pH 7.4, 25°C | [4] |

| 4.3 ± 1.3 x 10⁻⁵ M | Initial binding step of Heparin and ATIII | Stopped-flow fluorimetry, µ 0.15 | [4] | |

| 6.4 x 10⁻¹⁰ M | Wild-type AT and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| 2.15 x 10⁻⁸ M | AT Budapest 3 mutant and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| 7.64 x 10⁻⁷ M | AT Basel mutant and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| 1.08 x 10⁻⁶ M | AT Padua mutant and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| ~1 nM | Synthetic high-affinity pentasaccharide and native ATIII | TNS fluorescence titration, I 0.15, pH 7.4, 25°C | [6] | |

| ~50 nM | Synthetic high-affinity pentasaccharide and cleaved ATIII | TNS fluorescence titration, I 0.15, pH 7.4, 25°C | [6] | |

| 2.7 to 2600 nM | Synthetic pentasaccharide analogues and ATIII | Factor Xa inhibition assay | [3] | |

| Association Constant (Ka) | 0.958 x 10⁷ M⁻¹ | Immobilized Heparin and ATIII | Not specified | [7] |

| 2.2 x 10⁹ M⁻¹ | Wild-type AT and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| Association Rate Constant (ka) | 1.37 x 10⁷ M⁻¹s⁻¹ | Wild-type AT and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] |

| Dissociation Rate Constant (kd) | 1.1-1.5 s⁻¹ | High-affinity Heparin and ATIII | Stopped-flow fluorimetry, µ 0.15 | [4] |

| 6.75 x 10⁻³ s⁻¹ | Wild-type AT and immobilized Heparin | Surface Plasmon Resonance (SPR) | [5] | |

| Limiting Rate Constant | 440 ± 90 s⁻¹ | Heparin binding to ATIII | Stopped-flow fluorimetry, µ 0.15, pH 7.4, 25°C | [4] |

| Inactivation Rate Constant | 1.5 - 4 x 10⁷ M⁻¹s⁻¹ | ATIII-Thrombin in the presence of Heparin | Not specified | [2] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis

This protocol outlines a general procedure for analyzing the binding kinetics of antithrombin III to immobilized heparin using SPR.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) for the ATIII-heparin interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Heparin-immobilized sensor chip

-

Purified antithrombin III

-

Running buffer (e.g., HBS-EP buffer)

-

Regeneration solution (e.g., high concentration salt solution like 2 M NaCl)

Methodology:

-

System Preparation:

-

Equilibrate the SPR system with running buffer until a stable baseline is achieved.

-

Perform a system check and normalization procedure as per the instrument's guidelines.

-

-

Ligand Immobilization (if not using a pre-immobilized chip):

-

Activate the sensor chip surface (e.g., CM5 chip with EDC/NHS chemistry).

-

Inject a solution of heparin in a low ionic strength buffer to facilitate covalent coupling to the activated surface.

-

Deactivate any remaining active groups on the surface with an injection of ethanolamine.

-

A control flow cell should be prepared by performing the activation and deactivation steps without heparin injection.

-

-

Analyte Injection and Data Collection:

-

Prepare a series of dilutions of antithrombin III in running buffer at various concentrations.

-

Inject the ATIII solutions sequentially over the heparin-immobilized and control flow cells at a constant flow rate.

-

Monitor the change in response units (RU) over time. The association phase is monitored during the injection, and the dissociation phase is monitored during the subsequent flow of running buffer.

-

Between each ATIII injection, regenerate the sensor surface by injecting the regeneration solution to remove bound ATIII. Ensure the baseline returns to its initial level.

-

-

Data Analysis:

-

Subtract the response from the control flow cell from the response of the heparin-immobilized flow cell to correct for non-specific binding and bulk refractive index changes.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

-

The software will calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Stopped-Flow Fluorimetry for Kinetic Analysis

This protocol describes the use of stopped-flow fluorimetry to measure the kinetics of heparin binding to antithrombin III by monitoring the intrinsic tryptophan fluorescence enhancement.

Objective: To determine the kinetics of the conformational change in ATIII upon heparin binding.

Materials:

-

Stopped-flow fluorimeter

-

Purified antithrombin III

-

High-affinity heparin

-

Reaction buffer (e.g., 0.1 M Tris-HCl, 0.1 M NaCl, pH 7.4)

Methodology:

-

Instrument Setup:

-

Set the excitation wavelength to 280 nm and the emission wavelength to 340 nm to monitor tryptophan fluorescence.

-

Equilibrate the instrument's syringes and flow cell with the reaction buffer to the desired temperature (e.g., 25°C).

-

-

Sample Preparation:

-

Prepare a solution of antithrombin III in one syringe and a solution of heparin at various concentrations in the other syringe, both in the reaction buffer.

-

-

Kinetic Measurement:

-

Rapidly mix equal volumes of the ATIII and heparin solutions in the stopped-flow apparatus.

-

Record the increase in fluorescence intensity over time as the binding and conformational change occur.

-

Collect data for a sufficient duration to observe the completion of the reaction.

-

-

Data Analysis:

-

The observed fluorescence traces are typically fitted to a single exponential equation to obtain the pseudo-first-order rate constant (k_obs) for each heparin concentration.

-

Plot the k_obs values against the heparin concentration. The resulting hyperbolic dependence can be fitted to an appropriate model to determine the elementary rate constants of the binding and conformational change steps.

-

Visualizations

Signaling Pathway of Heparin-Mediated Anticoagulation

Caption: Heparin's dual mechanism of action on antithrombin III.

Experimental Workflow for SPR-Based Binding Assay

Caption: Workflow for SPR analysis of heparin-antithrombin III interaction.

References

- 1. A simple rate law that describes the kinetics of the heparin-catalyzed reaction between antithrombin III and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antithrombin - Wikipedia [en.wikipedia.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Binding of high affinity heparin to antithrombin III. Stopped flow kinetic studies of the binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The heparin-binding site of antithrombin is crucial for antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding kinetics of thrombin and antithrombin III with immobilized heparin using a spacer - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Biological Properties of Sodium Heparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium heparin, a widely utilized anticoagulant, exhibits a complex and multifaceted range of biological activities in vitro that extend beyond its well-established effects on blood coagulation. This technical guide provides an in-depth exploration of the core in vitro biological properties of this compound, with a focus on its anticoagulant mechanisms, interactions with proteins, and its influence on cellular behaviors such as proliferation, migration, and inflammation. Detailed experimental protocols for key assays are provided to enable researchers to rigorously assess these properties. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visually represented using diagrams to facilitate a comprehensive understanding of heparin's in vitro bioactivity.

Introduction

This compound is a heterogeneous mixture of sulfated glycosaminoglycans that is clinically employed for its potent anticoagulant effects.[1] Its biological activity is intrinsically linked to its unique chemical structure, characterized by a repeating disaccharide unit of a uronic acid and D-glucosamine, with variable sulfation patterns. This structural heterogeneity gives rise to a wide array of interactions with a multitude of proteins, thereby modulating various physiological and pathological processes. Understanding the in vitro biological properties of this compound is paramount for its continued therapeutic application, the development of novel heparin-based drugs, and for elucidating its role in diverse biological systems.

Anticoagulant Properties

The primary and most well-characterized biological activity of this compound is its ability to prevent blood coagulation. This is achieved predominantly through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation serine proteases.[2]

Mechanism of Action

This compound's anticoagulant effect is primarily mediated through its high-affinity binding to ATIII.[2] This interaction is dependent on a specific pentasaccharide sequence within the heparin polymer.[3] Upon binding, heparin induces a conformational change in ATIII, which significantly accelerates the rate at which ATIII inhibits key coagulation enzymes, most notably thrombin (Factor IIa) and Factor Xa.[2][3] The inhibition of thrombin and Factor Xa by the heparin-ATIII complex can be accelerated by up to 1000-fold.[3] This rapid inactivation of coagulation factors effectively blocks the coagulation cascade, preventing the formation of fibrin (B1330869) clots.[4] Additionally, heparin can directly inhibit thrombin activity, albeit to a lesser extent than the ATIII-mediated pathway, and can also interfere with platelet aggregation.[2][5]

Quantitative Assessment of Anticoagulant Activity

The anticoagulant activity of this compound in vitro is routinely quantified using coagulation-based assays such as the Activated Partial Thromboplastin Time (aPTT) and chromogenic anti-Factor Xa (anti-Xa) assays.

| Assay | Principle | Typical Therapeutic Range (in vitro) | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Measures the time to clot formation in plasma after activation of the intrinsic pathway. | 60 - 100 seconds | [6] |

| Chromogenic Anti-Factor Xa (Anti-Xa) Assay | Measures the residual Factor Xa activity after neutralization by the heparin-ATIII complex. | 0.3 - 0.7 IU/mL | [7][8] |

Table 1: Quantitative Assessment of In Vitro Anticoagulant Activity of this compound.

Interactions with Proteins

The highly sulfated and anionic nature of heparin facilitates its interaction with a vast number of proteins, including growth factors, cytokines, and extracellular matrix components. These interactions are crucial for many of heparin's non-anticoagulant biological effects.

Binding to Antithrombin III (ATIII)

The interaction between heparin and ATIII is a cornerstone of its anticoagulant activity. The binding kinetics of this interaction have been extensively studied, revealing a high-affinity interaction.

| Interacting Protein | Method | Dissociation Constant (Kd) | Reference |

| Antithrombin III (ATIII) | Stopped-flow fluorimetry | 7.2 x 10⁻⁸ M | [9] |

| Antithrombin III (ATIII) | Surface Plasmon Resonance | 6.4 x 10⁻¹⁰ M to 1.08 x 10⁻⁶ M |

Table 2: Binding Affinity of this compound to Antithrombin III.

Binding to Growth Factors

Heparin binds to a variety of growth factors, modulating their stability, activity, and interaction with their receptors. This has significant implications for processes such as angiogenesis, cell proliferation, and tissue repair.

| Growth Factor | Method | Dissociation Constant (Kd) | Reference |

| Fibroblast Growth Factor 2 (FGF-2) | Surface Plasmon Resonance | 53.0 nM | [10] |

| Vascular Endothelial Growth Factor (VEGF₁₆₅) | Surface Plasmon Resonance | 11 - 80 nM | [11][12] |

Table 3: Binding Affinities of this compound to Key Growth Factors.

Effects on Cellular Behavior

This compound exerts a range of effects on various cell types in vitro, influencing their proliferation, migration, and inflammatory responses.

Cell Proliferation

The effect of heparin on cell proliferation is context-dependent and can be either inhibitory or stimulatory. For instance, heparin has been shown to inhibit the proliferation of endothelial cells and some cancer cell lines, while it can promote the growth of other cell types.

| Cell Type | Effect | IC₅₀ / Concentration | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition (FGF-2 stimulated) | 94±2% inhibition with 6-kDa LMWH | [13] |

| Human Microvascular Endothelial Cells (hMVECs) | Inhibition (bFGF-induced) | 36-60% inhibition | [9] |

| Skeletal Muscle Cells | Inhibition | >90% inhibition | [14] |

| HT29 (Colon Cancer) | No significant effect | Not applicable | [15] |

Table 4: In Vitro Effects of Heparin on Cell Proliferation.

Cell Migration

Heparin can influence cell migration, a critical process in wound healing, angiogenesis, and cancer metastasis. Its effects are often mediated through its interactions with growth factors and extracellular matrix components.

| Cell Type | Assay | Effect | Reference |

| Bovine Capillary Endothelial Cells | Phagokinetic track assay | Stimulated migration | [3][16] |

| SW480 (Colon Adenocarcinoma) | Transwell migration assay | Inhibited migration | [15] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell migration assay | Reduced VEGF-induced migration |

Table 5: In Vitro Effects of Heparin on Cell Migration.

Anti-inflammatory Effects

Heparin possesses significant anti-inflammatory properties in vitro. It can bind to and neutralize pro-inflammatory cytokines, inhibit leukocyte adhesion and migration, and modulate the activity of various inflammatory mediators.

| Cytokine | Cell Type | Effect | Quantitative Data | Reference |

| Interleukin-6 (IL-6) | Human Endometrial Stromal Cells | Inhibition of TNF-α-induced secretion | Significantly inhibited | |

| Interleukin-8 (IL-8) | Human Endometrial Stromal Cells | Inhibition of TNF-α-induced secretion | Significantly inhibited | |

| IL-6, TNF-α, IL-1β | RAW 264.7 Macrophages | Inhibition of LPS-induced production | IC₅₀ values of 6.59 µM (IL-6) and 42.10 µM (TNF-α) for a natural lignan (B3055560) molecule, demonstrating the principle of cytokine inhibition. |

Table 6: In Vitro Anti-inflammatory Effects of Heparin on Cytokine Secretion.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic coagulation pathway.

Materials:

-

Citrated platelet-poor plasma

-

aPTT reagent (containing a contact activator like silica (B1680970) or ellagic acid, and phospholipids)

-

0.025 M Calcium Chloride (CaCl₂) solution

-

Water bath at 37°C

-

Coagulometer or stopwatch

Procedure:

-

Pre-warm the aPTT reagent and CaCl₂ solution to 37°C.

-

Pipette 100 µL of plasma into a test tube.

-

Add 100 µL of the pre-warmed aPTT reagent to the plasma.

-

Incubate the mixture at 37°C for a specified time (typically 3-5 minutes) to allow for optimal activation of contact factors.

-

Add 100 µL of the pre-warmed CaCl₂ solution to the mixture and simultaneously start the timer.

-

Record the time in seconds for the formation of a visible fibrin clot.

Chromogenic Anti-Factor Xa (Anti-Xa) Assay

This assay quantifies heparin activity by measuring the inhibition of Factor Xa.

Materials:

-

Citrated platelet-poor plasma

-

Factor Xa reagent

-

Chromogenic substrate for Factor Xa

-

Antithrombin (AT) reagent (in excess)

-

Reaction buffer

-

Microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of heparin.

-

Incubate the patient plasma or standard with the AT reagent.

-

Add a known amount of Factor Xa to the mixture. The heparin in the sample will form a complex with AT, which will inactivate a portion of the added Factor Xa.

-

Add the chromogenic substrate. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored compound.

-

Measure the absorbance of the colored product at the appropriate wavelength using a microplate reader.

-

The amount of color produced is inversely proportional to the heparin concentration in the sample. Calculate the heparin concentration from the standard curve.

In Vitro Tube Formation (Angiogenesis) Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane extract (e.g., Matrigel®)

-

Cell culture medium

-

96-well plate

-

Inverted microscope

Procedure:

-

Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest endothelial cells and resuspend them in culture medium at a density of 2 x 10⁵ cells/mL.

-

Add 100 µL of the cell suspension to each well containing the solidified matrix.

-

Incubate the plate at 37°C in a CO₂ incubator for 4-18 hours.

-

Visualize and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops.

Scratch Wound Healing (Cell Migration) Assay

This assay measures two-dimensional cell migration.

Materials:

-

Cells of interest

-

6-well or 12-well plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Cell culture medium

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium, with or without the test substance (heparin).

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours).

-

Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Signaling Pathways and Experimental Workflows

Visual representations of key biological processes and experimental setups provide a clearer understanding of the underlying mechanisms.

Caption: Heparin's primary anticoagulant mechanism.

Caption: Workflow of the Chromogenic Anti-Xa Assay.

Conclusion

The in vitro biological properties of this compound are diverse and complex, extending far beyond its anticoagulant function. Its interactions with a wide range of proteins and cells underscore its potential for therapeutic applications in various diseases, including cancer and inflammatory disorders. A thorough understanding of these in vitro effects, facilitated by robust and standardized experimental protocols, is essential for advancing research and development in this field. This technical guide provides a comprehensive overview of the core in vitro biological properties of this compound, offering valuable data, methodologies, and visual aids for researchers, scientists, and drug development professionals. Further investigation into the structure-activity relationships of heparin will undoubtedly unveil new therapeutic opportunities and a deeper appreciation of its biological significance.

References

- 1. clyte.tech [clyte.tech]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 5. clyte.tech [clyte.tech]

- 6. researchgate.net [researchgate.net]

- 7. bowdish.ca [bowdish.ca]

- 8. med.virginia.edu [med.virginia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 11. cell lines ic50: Topics by Science.gov [science.gov]

- 12. Wound healing migration assay (Scratch assay) [protocols.io]

- 13. Molecular Mechanism of the Anti-Inflammatory Action of Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DOT Language | Graphviz [graphviz.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Computational analysis followed by in vitro studies to explore cytokines (TNF-α, IL-6 and IL-1β) inhibition potential of the new natural molecule polonilignan - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Molecular Weight and Anticoagulant Function of Sodium Heparin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical relationship between the molecular weight of sodium heparin and its anticoagulant activity. Unfractionated Heparin (UFH) is a heterogeneous mixture of glycosaminoglycan chains of varying lengths. Its anticoagulant effect is primarily mediated through its interaction with antithrombin III (ATIII), a natural inhibitor of several coagulation proteases. The length of the heparin polysaccharide chains plays a pivotal role in modulating its inhibitory activity against different factors in the coagulation cascade, notably Factor Xa and Factor IIa (thrombin). This document details the underlying mechanisms, presents quantitative data correlating molecular weight to activity, and provides standardized experimental protocols for the characterization of heparin products.

Mechanism of Action: A Tale of Two Pathways

This compound's anticoagulant effect stems from its ability to bind to and induce a conformational change in ATIII, dramatically accelerating the rate at which ATIII inhibits key serine proteases in the coagulation cascade. However, the specific inhibitory profile of heparin is intrinsically linked to its molecular size.

A specific pentasaccharide sequence within the heparin chain is essential for high-affinity binding to ATIII. Once this binding occurs, the heparin-ATIII complex can inhibit Factor Xa. For the inhibition of thrombin (Factor IIa), a longer heparin chain is required. This is because the heparin molecule must be of sufficient length to form a ternary bridge, binding simultaneously to both ATIII and thrombin to facilitate the inhibition of the latter.

This dual-mechanism explains the differential activity of heparin fractions:

-

Inhibition of Factor Xa: Requires only the pentasaccharide sequence for binding to ATIII. Therefore, even low molecular weight heparin fractions are potent inhibitors of Factor Xa.

-

Inhibition of Thrombin (Factor IIa): Necessitates a heparin chain of at least 18 saccharide units (approximately 5,400 Daltons) to form the ternary complex with ATIII and thrombin.[1] Consequently, high molecular weight heparin fractions are more effective at inhibiting thrombin and prolonging the Activated Partial Thromboplastin Time (aPTT).

The following diagram illustrates the signaling pathway of heparin's anticoagulant action:

Quantitative Relationship between Molecular Weight and Anticoagulant Activity

The anticoagulant activity of different heparin preparations is a direct function of their molecular weight distribution. Unfractionated heparin (UFH) has an anti-Factor Xa to anti-Factor IIa activity ratio of approximately 1:1. In contrast, low-molecular-weight heparins (LMWHs), which are derived from the depolymerization of UFH, exhibit a higher anti-Xa to anti-IIa ratio.

Activity of Unfractionated and Low-Molecular-Weight Heparins

The following table summarizes the mean molecular weight and corresponding anticoagulant activities of commercially available heparin products.

| Agent | Mean Molecular Mass (Da) | Anti-Xa Activity (IU/mg) | Anti-IIa Activity (IU/mg) | Anti-Xa / Anti-IIa Ratio |

| Unfractionated Heparin (UFH) | 15,000 | 193 | 193 | 1 |

| Tinzaparin | 6,500 | 90 | 45 | 2.0 |

| Dalteparin | 6,000 | 130 | 52 | 2.5 |

| Enoxaparin | 4,500 | 100 | 25 | 4.0 |

This data is compiled from publicly available information and may vary slightly between different manufacturers and batches.

Anticoagulant Activity of Fractionated Low-Molecular-Weight Heparin

To further illustrate the molecular weight-activity relationship, a study on enoxaparin, a widely used LMWH, involved its fractionation into eight distinct molecular weight fractions. The mean molecular weights of these fractions are presented below. While the specific activities for each fraction were not provided in the source material, it was noted that there is a gradual decrease in the high-affinity to antithrombin III fraction with decreasing molecular weight.[2]

| Fraction | Mean Molecular Weight (Da) |

| 1 | 1,800 |

| 2 | 2,400 |

| 3 | 2,900 |

| 4 | 4,200 |

| 5 | 6,200 |

| 6 | 8,600 |

| 7 | 9,800 |

| 8 | 11,000 |

Experimental Protocols

Accurate characterization of this compound requires robust and standardized analytical methods. This section details the methodologies for heparin fractionation, molecular weight determination, and the assessment of its anticoagulant activity.

Heparin Fractionation by Size-Exclusion Chromatography (SEC) / Gel Filtration

This method separates heparin molecules based on their hydrodynamic volume.

Objective: To separate unfractionated heparin into fractions of varying molecular weights.

Materials:

-

Size-exclusion chromatography column (e.g., Sephacryl S-200 HR or similar)

-

Chromatography system (pump, injector, fraction collector, UV detector)

-

Mobile Phase: 0.2 M NaCl in 0.01 M Tris-HCl, pH 7.4

-

Heparin sodium sample

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 232 nm for the glycosidic bonds of heparin).

-

Sample Preparation: Dissolve the heparin sodium sample in the mobile phase to a final concentration of 10-20 mg/mL. Filter the sample through a 0.22 µm filter.

-

Injection and Fraction Collection: Inject the prepared sample onto the equilibrated column. Collect fractions of a defined volume using a fraction collector.

-

Analysis of Fractions: Monitor the elution profile using the UV detector. Pool the collected fractions corresponding to different regions of the elution peak (high, medium, and low molecular weight).

-

Desalting and Lyophilization: Desalt the pooled fractions by dialysis against deionized water. Lyophilize the desalted fractions to obtain powdered heparin fractions.

-

Characterization: Characterize each fraction for its molecular weight distribution and anticoagulant activity using the methods described below.

Molecular Weight Determination by High-Performance Size-Exclusion Chromatography (HP-SEC)

Objective: To determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity (Mw/Mn) of heparin samples.

Materials:

-

HP-SEC system with a refractive index (RI) detector

-

SEC columns suitable for the molecular weight range of heparin (e.g., TSKgel G3000SWxl)

-

Mobile Phase: 0.1 M sodium sulfate

-

Heparin molecular weight standards (e.g., USP Heparin Sodium Molecular Weight Calibrant RS)

-

Data analysis software

Procedure:

-

System Setup and Equilibration: Set up the HP-SEC system and equilibrate the columns with the mobile phase at a constant flow rate and temperature (e.g., 30°C) until a stable RI baseline is obtained.

-

Calibration: Prepare a series of heparin molecular weight standards of known molecular weights. Inject each standard and record the retention time. Construct a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

-

Sample Analysis: Prepare the heparin sample in the mobile phase at a known concentration (e.g., 5 mg/mL). Inject the sample into the HP-SEC system and record the chromatogram.

-

Data Analysis: Using the calibration curve, determine the molecular weight distribution of the sample. Calculate the Mw, Mn, and polydispersity index (PDI = Mw/Mn) using appropriate software.

Activated Partial Thromboplastin Time (aPTT) Assay

Objective: To measure the effect of heparin on the intrinsic and common pathways of coagulation.

Materials:

-

Coagulometer

-

Citrated normal human plasma

-

aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)

-

0.025 M Calcium Chloride solution

-

Heparin sample solutions of varying concentrations

Procedure:

-

Reagent and Sample Preparation: Reconstitute and prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the heparin sample in a suitable buffer.

-

Assay Performance: a. Pipette a defined volume of citrated plasma into a cuvette and incubate at 37°C. b. Add a defined volume of the heparin sample or control and incubate. c. Add a defined volume of the pre-warmed aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C. d. Initiate the clotting reaction by adding a defined volume of pre-warmed calcium chloride solution. e. The coagulometer will measure the time taken for clot formation in seconds.

-

Data Analysis: Plot the aPTT clotting time (in seconds) against the heparin concentration. The prolongation of the aPTT is indicative of the heparin's anti-IIa activity.

Anti-Factor Xa Chromogenic Assay

Objective: To quantify the inhibitory activity of heparin against Factor Xa.

Materials:

-

Microplate reader or automated coagulation analyzer

-

Human Antithrombin III (ATIII)

-

Bovine Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Tris-HCl buffer, pH 8.4

-

Heparin standard and sample solutions

Procedure:

-

Reagent and Sample Preparation: Prepare solutions of ATIII, Factor Xa, and the chromogenic substrate in the appropriate buffer. Prepare serial dilutions of the heparin standard and sample.

-

Assay Performance: a. In a microplate well or cuvette, add a defined volume of heparin standard, sample, or control. b. Add a defined volume of ATIII solution and incubate at 37°C. c. Add a defined volume of Factor Xa solution and incubate at 37°C. The heparin-ATIII complex will inhibit a portion of the Factor Xa. d. Add a defined volume of the chromogenic substrate. The residual, uninhibited Factor Xa will cleave the substrate, releasing a colored product. e. Stop the reaction after a specific time with a suitable reagent (e.g., acetic acid). f. Measure the absorbance of the colored product at the appropriate wavelength (e.g., 405 nm).

-

Data Analysis: The absorbance is inversely proportional to the anti-Xa activity of the heparin sample. Construct a standard curve by plotting the absorbance versus the concentration of the heparin standard. Use the standard curve to determine the anti-Xa activity of the sample in International Units (IU).

Anti-Factor IIa (Thrombin) Chromogenic Assay

Objective: To quantify the inhibitory activity of heparin against Factor IIa (thrombin).

Procedure: The protocol is similar to the anti-Factor Xa assay, with the following key differences:

-

Enzyme: Bovine Thrombin (Factor IIa) is used instead of Factor Xa.

-

Chromogenic Substrate: A chromogenic substrate specific for thrombin (e.g., S-2238) is used.

Experimental Workflow and Logical Relationships

The following diagram outlines a typical workflow for the characterization of this compound, from fractionation to activity assessment.

Conclusion

The molecular weight of this compound is a critical determinant of its anticoagulant activity. A thorough understanding of this relationship, coupled with robust analytical methodologies, is essential for the development, manufacturing, and quality control of heparin-based therapeutics. High molecular weight fractions are more effective at inhibiting thrombin and prolonging the aPTT, while low molecular weight fractions exhibit greater anti-Factor Xa activity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of heparin and its derivatives, ensuring their safety and efficacy.

References

A Technical Guide to Sodium Heparin for Research Applications: From Source to Benchtop

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sourcing, manufacturing, and quality control of sodium heparin intended for research use. It details the journey of this critical anticoagulant from its biological source to its application in the laboratory, offering insights into the rigorous processes that ensure its quality and reliability. This document also provides detailed experimental protocols and visual diagrams to support its use in a research setting.

Source of Research-Grade this compound

The primary and most widely used source of crude heparin for the manufacturing of research-grade and pharmaceutical-grade this compound is porcine intestinal mucosa .[1][2] The intestinal mucosa of pigs is rich in mast cells, which naturally produce and store heparin.[3] While bovine lung was a historical source, porcine-derived heparin is now the most common due to its higher yield and established safety profile.[4] The entire supply chain, starting from the collection of the raw biological material, is subject to stringent controls to ensure the health of the source animals and to prevent contamination.[2]

Manufacturing and Purification of this compound

The production of high-purity this compound from porcine intestinal mucosa is a multi-step process involving extraction, purification, and isolation. The general workflow is designed to liberate heparin from the surrounding tissue and purify it from other biomolecules like proteins, DNA, and other glycosaminoglycans.

Manufacturing Workflow

The following diagram illustrates the key stages in the manufacturing of research-grade this compound.

Detailed Manufacturing Steps

-

Raw Material Collection and Preparation : Porcine intestines are collected from slaughterhouses.[2] The mucosa is separated from the intestinal lining and may be preserved with agents like sodium bisulfite to prevent degradation.[2][5]

-

Enzymatic Digestion : The collected mucosa is subjected to enzymatic hydrolysis using proteases at an alkaline pH and elevated temperature (e.g., 50-60°C).[2] This step digests proteins and releases the heparin from the proteoglycan complexes within the mast cells.[2][4]

-

Anion Exchange Chromatography : The resulting hydrolysate, containing heparin and other negatively charged molecules, is passed through a strong anion exchange resin.[4] Heparin, with its high negative charge density, binds tightly to the resin, while other impurities with lower charge are washed away.[4]

-

Elution : The bound heparin is then eluted from the resin using a high-concentration salt solution (e.g., NaCl).[4] This disrupts the electrostatic interaction between heparin and the resin, releasing the heparin into the eluent.

-

Filtration and Depyrogenation : The eluate undergoes filtration to remove any remaining particulate matter. Further purification steps, such as ultrafiltration, may be employed to remove smaller impurities and pyrogens.[6]

-

Precipitation : The purified heparin is precipitated from the solution by the addition of an organic solvent, such as ethanol.[1]

-

Drying : The precipitated this compound is then collected and dried to produce a stable powder.[1]

-

Quality Control Testing : The final product undergoes a series of rigorous quality control tests to ensure its identity, purity, potency, and safety.

Quality Control for Research-Grade this compound

Ensuring the quality of this compound is critical for its use in research, as impurities or variations in potency can significantly impact experimental outcomes. Research-grade heparin is characterized by a set of key quality control parameters, often aligned with pharmacopeial standards such as the United States Pharmacopeia (USP).[7]

Key Quality Control Specifications

| Parameter | Method | Typical Specification | Rationale |

| Potency | Anti-Factor Xa and Anti-Factor IIa Chromogenic Assays | ≥180 USP units/mg[8] | Measures the anticoagulant activity, which is the primary function of heparin. |

| Identity | ¹H NMR Spectroscopy | Conforms to USP reference standard spectrum[8] | Confirms the chemical identity of heparin and detects certain impurities. |

| Purity | ¹H NMR Spectroscopy, HPLC | Absence of oversulfated chondroitin (B13769445) sulfate (B86663) (OSCS) and other impurities.[8][9] | Ensures that the biological activity is due to heparin and not contaminants. |

| Molecular Weight | Size Exclusion Chromatography (SEC) | Typically 15,000-19,000 Da[1] | The molecular weight distribution influences the anticoagulant activity profile. |

| pH | Potentiometry | 5.0 - 7.5 (in solution) | Ensures the stability and compatibility of the heparin solution. |

Experimental Protocols for Research Use

This compound is a versatile tool in the research laboratory, primarily used for its anticoagulant properties in blood and plasma samples, and as a supplement in cell culture media.

Anticoagulant Signaling Pathway of Heparin

Heparin exerts its anticoagulant effect by potentiating the activity of antithrombin III (ATIII), a natural inhibitor of several coagulation proteases.[10] The following diagram illustrates this key signaling pathway.

Protocol for Anti-Factor Xa and Anti-Factor IIa Chromogenic Assays

These assays are essential for determining the potency of a heparin preparation. They are based on the principle that heparin potentiates the inhibition of Factor Xa and Factor IIa (thrombin) by antithrombin. The residual enzyme activity is measured using a chromogenic substrate.

Materials:

-

This compound sample

-

USP Heparin Sodium for Assays Reference Standard

-

pH 8.4 buffer (e.g., Tris-based)

-

Antithrombin solution (human)

-

Factor Xa solution (bovine or human)

-

Thrombin (Factor IIa) solution (human)

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Chromogenic substrate for Thrombin (e.g., S-2238)

-

Acetic acid solution (20%) or other reaction stop solution

-

Microplate reader or spectrophotometer (405 nm)

-

37°C incubator or water bath

Procedure (General Outline):

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of the USP Heparin Reference Standard.

-

Create a series of dilutions of the reference standard to generate a standard curve (e.g., 0.03 to 0.375 USP Heparin Units/mL for the anti-Xa assay).[11]

-

Prepare dilutions of the research-grade this compound sample to fall within the range of the standard curve.

-

-

Assay Protocol (Anti-Factor Xa):

-

In a microplate well or tube, combine a specific volume of the standard or sample dilution with the antithrombin solution.[3][11]

-

Incubate the mixture at 37°C for a defined period (e.g., 2 minutes) to allow the formation of the heparin-antithrombin complex.[3]

-

Add a known excess of Factor Xa solution and incubate at 37°C for a precise time (e.g., 2 minutes).[3]

-

Add the chromogenic substrate for Factor Xa. The substrate is cleaved by the residual Factor Xa, releasing a colored compound (p-nitroaniline).[12][13]

-

After a specific incubation time, stop the reaction by adding an acid solution.[11]

-

Measure the absorbance at 405 nm. The absorbance is inversely proportional to the heparin activity.[12]

-

-

Assay Protocol (Anti-Factor IIa):

-

The procedure is analogous to the anti-Factor Xa assay, but with the substitution of Thrombin (Factor IIa) solution for the Factor Xa solution and the corresponding chromogenic substrate for thrombin.[11]

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance versus the concentration of the reference standard.

-

Determine the potency of the sample by interpolating its absorbance on the standard curve.

-

The results are expressed in USP Heparin Units per milligram of the this compound powder.

-

Protocol for Use of this compound in Cell Culture

This compound is often used in cell culture to prevent clotting when working with whole blood or primary cells isolated from tissues. It can also act as a stabilizer for certain growth factors.

Materials:

-

Sterile research-grade this compound solution (e.g., 1000 U/mL in saline or PBS)

-

Cell culture medium (e.g., RPMI-1640, DMEM)

-

Blood sample or primary cell suspension

Procedure:

-

For Anticoagulation of Blood Samples for Cell Culture:

-

Aseptically collect the blood into a sterile tube containing this compound. A final concentration of 10-30 U/mL of blood is generally sufficient to prevent coagulation.

-

Alternatively, add a sterile this compound solution to the freshly collected blood to achieve the desired final concentration.

-

Gently mix the blood and heparin.

-

The heparinized blood can then be used for lymphocyte isolation or other cell culture applications.[14]

-

-

As a Supplement in Cell Culture Media:

-

For certain cell types, such as neural stem and progenitor cells, heparin is used as a supplement in the culture medium, often in combination with growth factors like FGF and EGF.[15]

-

A typical working concentration in the final culture medium can range from 0.4 to 4.0 U/mL.[16]

-

The optimal concentration should be determined empirically for each specific cell type and application.

-

Add the required volume of sterile this compound solution to the complete cell culture medium before adding it to the cells.

-

Conclusion

Research-grade this compound is a meticulously produced and rigorously tested product essential for a wide range of life science research. Understanding its source, manufacturing process, and quality control parameters is crucial for researchers to ensure the validity and reproducibility of their experimental results. The provided protocols and diagrams serve as a valuable resource for the effective application of this compound in the laboratory.

References

- 1. Preparation Steps and Extraction Methods of Heparin Sodium Porcine [vacutaineradditives.com]

- 2. biochemoss.com [biochemoss.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Advances in the preparation and synthesis of heparin and related products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2010110654A1 - Method for preparation of heparin from mucosa - Google Patents [patents.google.com]

- 6. Heparin Sodium Was Prepared from Pig Intestinal Mucosa by Dialysis and Spray Drying [scirp.org]

- 7. nbinno.com [nbinno.com]

- 8. nihs.go.jp [nihs.go.jp]

- 9. Tools for the Quality Control of Pharmaceutical Heparin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heparin - Wikipedia [en.wikipedia.org]

- 11. biotoxik.it [biotoxik.it]

- 12. Antithrombin Assays [practical-haemostasis.com]

- 13. Anti-Xa Assays [practical-haemostasis.com]

- 14. Blood preps protocols [jax.org]

- 15. stemcell.com [stemcell.com]

- 16. Heparin (0.2%) (HEP) [3hbiomedical.com]

The Intricate Chemical Landscape of Sodium Heparin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sodium heparin, a cornerstone anticoagulant therapeutic, is a complex and heterogeneous biopolymer. Its intricate chemical structure is central to its biological activity, yet presents significant analytical challenges. This in-depth technical guide provides a comprehensive overview of the core chemical structure of this compound, details the experimental protocols for its characterization, and visualizes key biological pathways.

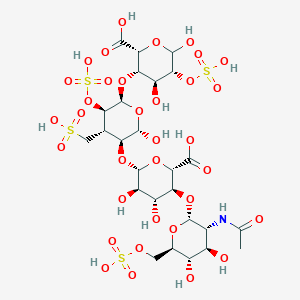

Core Chemical Structure of this compound

This compound is a member of the glycosaminoglycan (GAG) family and is characterized as a linear, highly sulfated polysaccharide. It is a polydisperse mixture of polymer chains with varying molecular weights, typically ranging from 3 kDa to 30 kDa, with the average molecular weight of most commercial preparations falling between 12 and 15 kDa.[1]

The fundamental building block of heparin is a repeating disaccharide unit composed of a uronic acid linked to a glucosamine (B1671600) residue. The most prevalent disaccharide unit, constituting approximately 75-85% of the heparin polymer, is a 2-O-sulfated iduronic acid (IdoA(2S)) linked to a 6-O-sulfated, N-sulfated glucosamine (GlcNS(6S)).[1]

The structural diversity of heparin arises from variations in this basic disaccharide unit, including:

-

Uronic Acid Epimerization: The uronic acid can be either α-L-iduronic acid (IdoA) or its C-5 epimer, β-D-glucuronic acid (GlcA). In heparin, IdoA is the predominant uronic acid.

-

Sulfation Patterns: Sulfate (B86663) groups can be found at various positions, primarily N-sulfation of the glucosamine (N-sulfo), 2-O-sulfation of the uronic acid (2-O-sulfo), and 6-O-sulfation of the glucosamine (6-O-sulfo). Less frequent but functionally critical is the 3-O-sulfation of the glucosamine residue. The average heparin disaccharide contains approximately 2.7 sulfate groups.[2] This high degree of sulfation imparts a strong negative charge to the molecule.

-

N-Acetylation: A minority of glucosamine residues may be N-acetylated (GlcNAc) instead of N-sulfated.

This inherent heterogeneity, a result of the non-template-driven biosynthesis process, is a critical feature of heparin's biological activity and a key consideration in its analysis and therapeutic use.

Quantitative Data on this compound Structure

The following tables summarize key quantitative parameters related to the chemical structure of this compound.

Table 1: Molecular Weight Characteristics of Heparin

| Parameter | Unfractionated Heparin (UFH) | Low Molecular Weight Heparin (LMWH) |

| Average Molecular Weight (Da) | 12,000 - 15,000 | 4,000 - 6,500[3] |

| Molecular Weight Range (Da) | 3,000 - 30,000[1] | 2,000 - 9,000[3] |

| Polydispersity | High | Lower than UFH |

Table 2: Disaccharide Composition and Sulfation

| Parameter | Typical Value/Range |

| Major Disaccharide Unit | IdoA(2S)-GlcNS(6S) |

| Prevalence of Major Disaccharide Unit | ~75-85% |

| Average Sulfate Groups per Disaccharide | ~2.7[2] |

| Iduronic Acid (IdoA) Content | Predominant uronic acid |

| Glucuronic Acid (GlcA) Content | Minor component |

| N-Sulfation of Glucosamine | >80% of glucosamine residues[4] |

| 3-O-Sulfation of Glucosamine | Rare but critical for antithrombin binding |

Experimental Protocols for Structural Characterization

A combination of sophisticated analytical techniques is required to elucidate the complex structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology for 1D and 2D NMR Analysis:

-

Sample Preparation: Dissolve 10-40 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O). Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (set to 0.00 ppm).[4]

-

Instrument: A high-field NMR spectrometer (≥500 MHz) is required for adequate resolution.

-

1D ¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters: Set a spectral window of approximately -2 to 10 ppm. Use a 90° pulse width and a relaxation delay of at least 20 seconds to ensure full relaxation of protons for accurate quantification.[4] Acquire a minimum of 16 transients, adjusting as needed to achieve a signal-to-noise ratio of at least 200:1 for the N-acetyl signal around 2 ppm.[4]

-

Data Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

-

-

2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Acquisition:

-

Pulse Sequence: A sensitivity-enhanced HSQC pulse sequence with gradient coherence selection.

-

Acquisition Parameters: Optimize spectral widths in both the proton (¹H) and carbon (¹³) dimensions to cover the expected chemical shift ranges. A sufficient number of transients and increments in the indirect dimension should be acquired to achieve adequate resolution and signal-to-noise.

-

Data Processing: Apply appropriate window functions (e.g., squared sine-bell) in both dimensions before Fourier transformation.

-

Mass Spectrometry (MS)

Methodology for Heparin Oligosaccharide Sequencing by LC-MS:

-

Enzymatic Digestion:

-

Depolymerize the heparin sample into a mixture of oligosaccharides using a combination of heparinases (I, II, and III).[5]

-

Incubate the heparin sample with the heparinase cocktail in an appropriate buffer (e.g., 25 mM sodium acetate, 2 mM calcium acetate, pH 7.0) at 37°C for a defined period (e.g., 1 hour).[6]

-

Terminate the reaction by heating (e.g., 100°C for 1 minute).[6]

-

-

Liquid Chromatography (LC) Separation:

-

Separate the resulting oligosaccharide mixture using reversed-phase ion-pairing high-performance liquid chromatography (RPIP-HPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of a volatile ion-pairing agent (e.g., tributylamine) in an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry (MS) Analysis:

-

Couple the LC system to an electrospray ionization (ESI) mass spectrometer operating in negative ion mode.[7][8]

-

Acquire full scan mass spectra to identify the molecular weights of the eluted oligosaccharides.

-

Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragmentation patterns for sequence analysis.

-

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS)

Methodology for Molecular Weight Determination:

-

System Setup: An HPLC system equipped with a size-exclusion column, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.[9]

-

Mobile Phase: A suitable aqueous buffer, such as 0.1 M ammonium (B1175870) acetate.

-

Column: A column with a pore size appropriate for the molecular weight range of heparin (e.g., Shodex SB-804HQ).

-

Sample Preparation: Dissolve the heparin sample in the mobile phase at a known concentration.

-

Data Acquisition and Analysis:

-

Inject the sample onto the SEC column.

-

The MALS detector measures the intensity of scattered light at multiple angles as the sample elutes.

-

The RI detector measures the concentration of the eluting sample.

-

Software is used to process the MALS and RI data to calculate the absolute weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (Mw/Mn) across the elution profile. This method does not require column calibration with molecular weight standards.[9]

-

Mandatory Visualizations

Heparin Biosynthesis Pathway

The biosynthesis of heparin is a complex, multi-step enzymatic process that occurs in the Golgi apparatus of mast cells. It is this intricate pathway that gives rise to the characteristic structural heterogeneity of heparin.

Caption: The enzymatic pathway of heparin biosynthesis.

Anticoagulant Mechanism of Heparin

Heparin's primary anticoagulant effect is mediated through its interaction with antithrombin (AT), a serine protease inhibitor. This interaction dramatically accelerates the rate at which AT inhibits key coagulation factors, particularly thrombin (Factor IIa) and Factor Xa.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Heparin and Heparan Sulfate: Analyzing Structure and Microheterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]

- 4. bfarm.de [bfarm.de]

- 5. Heparan sulfate/heparin digesting enzymes from bacteria - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nihs.go.jp [nihs.go.jp]

- 7. scholars.mssm.edu [scholars.mssm.edu]

- 8. Analysis of heparin oligosaccharides by capillary electrophoresis-negative-ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and qualification of a size exclusion chromatography coupled with multiangle light scattering method for molecular weight determination of unfractionated heparin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Foundational Principles of Using Sodium Heparin in Laboratories: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the use of sodium heparin as an anticoagulant in laboratory settings. From its mechanism of action to its impact on various analytical assays, this document serves as a technical resource for ensuring data accuracy and integrity when working with heparinized specimens.

Introduction to this compound

This compound is a widely utilized anticoagulant in clinical and research laboratories. It is the sodium salt of a heterogeneous group of sulfated glycosaminoglycans.[1] Its primary function is to prevent blood coagulation, thereby allowing for the separation of plasma for a multitude of diagnostic and research applications.[2] The use of heparinized plasma is often preferred over serum due to its rapid availability, as it eliminates the delay required for clot formation.

Mechanism of Anticoagulation

Heparin exerts its anticoagulant effect by potentiating the activity of antithrombin III (AT), a natural inhibitor of several coagulation factors.[3] The binding of heparin to AT induces a conformational change in the AT molecule, which accelerates its ability to inactivate thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.[3][4] By inhibiting these factors, heparin effectively blocks the conversion of fibrinogen to fibrin, the final step in clot formation.[5]

dot digraph "Heparin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", maxsize="760", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes Heparin [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT [label="Antithrombin III (AT)", fillcolor="#FBBC05", fontcolor="#202124"]; Heparin_AT_Complex [label="Heparin-AT Complex\n(Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thrombin [label="Thrombin (Factor IIa)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FactorXa [label="Factor Xa", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fibrinogen [label="Fibrinogen", fillcolor="#FFFFFF", fontcolor="#202124"]; Fibrin [label="Fibrin (Clot)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inactive_Thrombin [label="Inactive Thrombin", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inactive_FactorXa [label="Inactive Factor Xa", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Heparin -> Heparin_AT_Complex [label="Binds to"]; AT -> Heparin_AT_Complex; Heparin_AT_Complex -> Inactive_Thrombin [label="Inactivates"]; Thrombin -> Inactive_Thrombin [style=dashed]; Heparin_AT_Complex -> Inactive_FactorXa [label="Inactivates"]; FactorXa -> Inactive_FactorXa [style=dashed]; Thrombin -> Fibrin [label="Converts"]; Fibrinogen -> Fibrin [style=dashed]; } END_DOT Caption: Mechanism of this compound Anticoagulation.

Quantitative Data on Analyte Interference

The use of this compound is not without its caveats. It can significantly interfere with the measurement of various analytes. The following tables summarize the quantitative effects of this compound on common laboratory tests. It is crucial to consider these interferences when interpreting results from heparinized plasma.

Table 1: Interference of this compound with Electrolyte and Chemistry Panels

| Analyte | Heparin Concentration (IU/mL) | Observed Effect | Reference |

| Ionized Calcium (Ca²⁺) | 15 | ~0.03 mmol/L decrease | [6] |

| 50 | ~0.15 mmol/L decrease | [6] | |

| 100 | ~0.19 mmol/L decrease | [6] | |

| Sodium (Na⁺) | 100 (Lithium Heparin) | 2-3 mmol/L negative bias | [7] |

| Capillary tubes (>100) | Average 3.4 mmol/L lower than serum | [7] | |

| Potassium (K⁺) | High concentrations | Falsely elevated due to benzalkonium heparin coating on some catheters | [8] |

| pH | > 200 | 0.003 unit decrease per mg/mL above this concentration | [6] |

| pCO₂ | > 200 | 0.1 mmHg increase per mg/mL above this concentration | [6] |

| Albumin | Undetermined | Falsely low levels in hemodialysis patients | [1] |

Table 2: Interference of this compound with Coagulation Assays

| Assay | Heparin Concentration | Observed Effect | Reference |

| Activated Partial Thromboplastin Time (aPTT) | Therapeutic Range | Prolonged (Target 1.5-2.5x control) | [9] |

| >100 seconds | Increased risk of spontaneous bleeding | [9] | |

| Prothrombin Time (PT) | Therapeutic Range | Generally unaffected | [10] |

| Thrombin Time (TT) | Therapeutic Range | Prolonged | [11] |

| Fibrinogen | Low-dose (12,500 U/day) | Significant decrease (e.g., 3.3 g/L to 2.5 g/L) | |

| Anti-Xa Assay | Therapeutic Range (UFH) | 0.3-0.7 IU/mL | [5] |

Experimental Protocols

Adherence to standardized protocols is paramount for obtaining reliable results with heparinized samples. The following sections provide detailed methodologies for key experimental procedures.

Protocol for Arterial Blood Gas (ABG) Collection

This protocol outlines the steps for collecting an arterial blood sample for blood gas analysis using a this compound syringe.

Materials:

-

Pre-heparinized ABG syringe (or a standard syringe with 1000 IU/mL this compound solution)

-

23-25 gauge needle

-

Alcohol swabs

-

Gauze

-

Syringe cap

-

Patient labels

-

Container with ice slurry (if transport is delayed)

Procedure:

-

Patient Preparation: Explain the procedure to the patient and obtain consent. Position the patient's wrist comfortably.

-

Syringe Preparation: If using a standard syringe, aspirate a small amount of this compound solution to wet the inner surface and then expel all the heparin, leaving only the dead space volume filled.

-

Site Preparation: Clean the puncture site (typically the radial artery) with an alcohol swab and allow it to air dry.

-

Arterial Puncture: Perform the arterial puncture at a 45-degree angle. Allow the syringe to self-fill with arterial blood.

-

Sample Collection: Collect the required volume of blood as specified by the analyzer manufacturer.

-

Needle Removal and Safety: Withdraw the needle and apply firm pressure to the puncture site with gauze. Activate the needle safety device and dispose of the needle in a sharps container.

-

Expel Air Bubbles: Immediately expel any air bubbles from the syringe to prevent gas exchange with the sample.

-

Mixing: Cap the syringe and gently roll it between the palms or invert it several times to ensure thorough mixing of blood and heparin.

-

Labeling and Transport: Label the syringe with the patient's information. Transport the sample to the laboratory immediately. If a delay of more than 15-30 minutes is anticipated, place the syringe in an ice slurry.[6]

Protocol for Heparinized Plasma Preparation

This protocol describes the procedure for processing whole blood collected in a this compound tube to obtain plasma for clinical chemistry or other assays.

Materials:

-

This compound blood collection tube (green top)

-

Centrifuge

-

Pipette and sterile tips

-

Labeled cryovials for plasma storage

Procedure:

-

Blood Collection: Collect the blood sample into a this compound tube following standard venipuncture procedures.

-

Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the blood with the anticoagulant.

-

Centrifugation: Centrifuge the blood collection tube at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate the plasma from the cellular components.

-

Plasma Aspiration: Carefully aspirate the supernatant (plasma) using a sterile pipette, avoiding disturbance of the buffy coat and red blood cell layers.

-

Aliquoting and Storage: Transfer the plasma into appropriately labeled cryovials. For short-term storage, plasma can be kept at 2-8°C. For long-term storage, freeze at -20°C or below.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound in the laboratory.

dot digraph "Sample_Processing_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", maxsize="760", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes start [label="Start: Patient Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; collection [label="Venipuncture into\nthis compound Tube", fillcolor="#FFFFFF", fontcolor="#202124"]; mixing [label="Invert Tube 8-10x", fillcolor="#FBBC05", fontcolor="#202124"]; centrifugation [label="Centrifuge at 1,000-2,000 x g\nfor 10 minutes", fillcolor="#34A853", fontcolor="#FFFFFF"]; separation [label="Plasma Separation", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Immediate Analysis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; storage [label="Aliquoting and Storage", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Results/Archived Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> collection; collection -> mixing; mixing -> centrifugation; centrifugation -> separation; separation -> analysis; analysis -> end [label="Report Results"]; separation -> storage [label="For later use"]; storage -> end; } END_DOT Caption: Workflow for Processing Heparinized Blood Samples.

dot digraph "Pre_Analytical_Variables" { graph [bgcolor="#F1F3F4", maxsize="760", ratio=fill]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#202124"];

// Nodes center [label="Accurate Laboratory Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; patient [label="Patient Factors\n(Fasting, Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; collection [label="Sample Collection\n(Correct Tube, Order of Draw)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handling [label="Sample Handling\n(Mixing, Transport Time)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; processing [label="Sample Processing\n(Centrifugation, Storage)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges patient -> center; collection -> center; handling -> center; processing -> center; } END_DOT Caption: Key Pre-Analytical Variables Affecting Heparinized Samples.

Conclusion

This compound is an indispensable tool in the modern laboratory, facilitating a wide range of diagnostic and research applications. However, its use necessitates a thorough understanding of its mechanism of action and its potential to interfere with various analytical assays. By adhering to standardized protocols for sample collection, handling, and processing, and by being cognizant of the quantitative impact of heparin on specific analytes, researchers and clinicians can mitigate the risk of erroneous results and ensure the generation of high-quality, reliable data. This guide provides the foundational knowledge required to use this compound effectively and responsibly in a laboratory setting.

References

- 1. Interferences from blood collection tube components on clinical chemistry assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fedlab.ru [fedlab.ru]

- 3. researchgate.net [researchgate.net]

- 4. medium.com [medium.com]

- 5. Heparin interference in whole blood sodium measurements in a pediatric setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fartest.ir [fartest.ir]

- 7. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 8. eclinpath.com [eclinpath.com]

- 9. Effect of low-dose heparin on fibrinogen levels in patients with chronic ischemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]

Beyond the Clot: An In-depth Technical Guide to the Non-Anticoagulant Functions of Sodium Heparin

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, sodium heparin has been a cornerstone of clinical practice, primarily recognized for its potent anticoagulant properties. This highly sulfated glycosaminoglycan plays a critical role in preventing and treating thromboembolic disorders. However, a growing body of evidence reveals that heparin's biological activities extend far beyond the coagulation cascade. Its ability to interact with a diverse array of proteins, including growth factors, cytokines, and cell adhesion molecules, positions it as a pleiotropic agent with significant therapeutic potential in inflammation, angiogenesis, cell adhesion, and oncology. This technical guide provides an in-depth exploration of these non-anticoagulant functions, offering detailed experimental protocols, quantitative data, and a visualization of the intricate signaling pathways involved.

Anti-inflammatory Effects of this compound

Heparin exerts notable anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory cell recruitment, neutralization of pro-inflammatory mediators, and modulation of key signaling pathways.

Inhibition of Leukocyte Adhesion and Migration

A critical step in the inflammatory response is the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. Heparin can interfere with this process by blocking the function of selectins and integrins, families of cell adhesion molecules crucial for leukocyte trafficking.[1]

Quantitative Data: Inhibition of Selectin-Mediated Adhesion

| Compound | Target | Assay | IC50 | Reference |

| Unfractionated Heparin | P-selectin | Inhibition of LS180 cell adhesion to mouse P-selectin | 2.5 USP units/ml | [2] |

| Heparin Tetrasaccharides | L-selectin | Competition ELISA with sLex neoglycoprotein | 200 ± 40 µmol/L | [3] |

| Heparin Tetrasaccharides | P-selectin | Competition ELISA with sLex neoglycoprotein | 850 ± 110 µmol/L | [3] |

| Hexasulfated Tetrasaccharide | L-selectin | Competition ELISA with sLex neoglycoprotein | 46 ± 5 µmol/L | [3] |

| Hexasulfated Tetrasaccharide | P-selectin | Competition ELISA with sLex neoglycoprotein | 341 ± 24 µmol/L | [3] |

Modulation of Cytokine Release

Heparin can modulate the release of inflammatory cytokines from immune cells. For instance, it has been shown to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from activated macrophages.[4]

Quantitative Data: Effect of Heparin on TNF-α Release

| Cell Type | Stimulus | Heparin Concentration | % Inhibition of TNF-α Release | Reference |

| Endotoxin-stimulated monocytes | C. parvum endotoxin (B1171834) (1 µg) | Increasing concentrations | Dose-dependent inhibition | [5] |

| Murine Peritoneal Macrophages | Lipopolysaccharide (LPS) (100 ng/ml) | 20 µg/ml | Significant reduction | [6] |

Experimental Protocols

This protocol assesses the ability of heparin to inhibit neutrophil adhesion to activated endothelial cells.

-

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in 96-well plates.

-

Endothelial Cell Activation: Stimulate HUVECs with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

-

Neutrophil Isolation: Isolate human neutrophils from peripheral blood using density gradient centrifugation.

-

Neutrophil Labeling: Label the isolated neutrophils with a fluorescent dye, such as Calcein-AM, for quantification.

-

Inhibition with Heparin: Pre-incubate the labeled neutrophils with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) for 30 minutes at 37°C.

-

Co-culture: Add the heparin-treated neutrophils to the activated HUVEC monolayers and incubate for 30-60 minutes at 37°C.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader. Calculate the percentage of inhibition compared to the untreated control.[7]

This protocol measures the effect of heparin on the release of pro-inflammatory cytokines from LPS-stimulated macrophages.

-

Macrophage Culture: Culture a murine macrophage cell line (e.g., J774A.1) or primary peritoneal macrophages in appropriate culture medium.[8]

-

Cell Plating: Seed the macrophages into 24-well plates at a suitable density and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1-2 hours.

-

Stimulation: Stimulate the macrophages with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 4-24 hours to induce cytokine production.[6][9]

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[6]

Signaling Pathway: NF-κB Inhibition

One of the key mechanisms underlying heparin's anti-inflammatory effects is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.

Modulation of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process regulated by a balance of pro- and anti-angiogenic factors. Heparin's role in angiogenesis is multifaceted and can be either pro- or anti-angiogenic depending on its molecular weight, concentration, and the specific biological context.

Interaction with Angiogenic Growth Factors

Heparin binds to a variety of heparin-binding growth factors, most notably Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), modulating their stability, bioavailability, and interaction with their receptors.

Quantitative Data: Heparin's Effect on Endothelial Cell Proliferation and Tube Formation

| Heparin Type | Concentration | Effect on HUVEC Proliferation (FGF-2 stimulated) | Effect on HUVEC Tube Formation (FGF-2 stimulated) | Reference |

| Unfractionated Heparin | - | 58 ± 8% inhibition | No significant inhibition | [10][11] |

| 3-kDa LMWH | - | 60 ± 9% inhibition | 58 ± 15% decrease | [10][11] |

| 6-kDa LMWH | - | 94 ± 2% inhibition | 67 ± 9% decrease | [10][11] |

| 15-kDa Heparin | 100 µM | Pro-angiogenic | Increased vessel length and size | [12] |

| Heparin | 10,000 µg/ml | - | Complete suppression | [13] |

Experimental Protocols